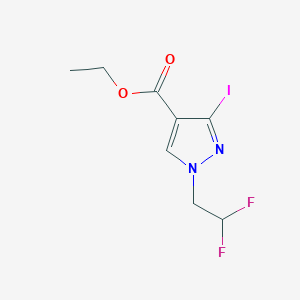

![molecular formula C17H13FN6O2S B2413290 2-((3-(3-氟苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)-N-(5-甲基异恶唑-3-基)乙酰胺 CAS No. 852375-07-6](/img/structure/B2413290.png)

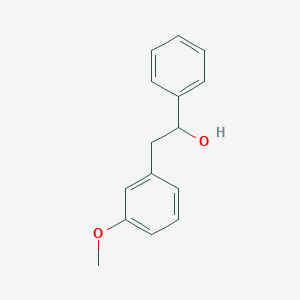

2-((3-(3-氟苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)-N-(5-甲基异恶唑-3-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

- Researchers have investigated the potential of this compound as an anti-tumor agent. Specifically, it has been evaluated against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound demonstrated excellent anti-tumor activity with IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM, respectively, against these cell lines. Additionally, it exhibited superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .

- Compound 22i, one of the derivatives of SMR000016801, has shown promise as a c-Met kinase inhibitor. This kinase plays a crucial role in cell signaling pathways related to cell growth, survival, and metastasis. Inhibition of c-Met kinase is an active area of research for cancer therapy .

- The synthesis of triazolopyridine derivatives, including SMR000016801, provides access to biologically relevant compounds. Researchers have developed a facile and practical one-pot synthesis method for these derivatives, making them more accessible for further studies .

- The triazolo[4,3-a]pyrazine scaffold, present in SMR000016801, offers opportunities for medicinal chemistry. Scientists explore modifications around this core structure to develop novel drugs or probe biological pathways .

- Researchers can use SMR000016801 as a starting point for structure-activity relationship studies. By systematically modifying different regions of the compound, they can gain insights into which structural features are critical for its biological activity .

- Given its anti-tumor activity, SMR000016801 derivatives may be further optimized to target specific cancer types. Investigating their effects on other cancer cell lines and understanding their mechanism of action could lead to tailored therapies .

Anti-Tumor Activity and c-Met Kinase Inhibition

Potential as a c-Met Kinase Inhibitor

Synthetic and Biological Importance

Triazolo[4,3-a]pyrazine Scaffold Exploration

Drug Discovery and Structure-Activity Relationship (SAR)

Targeting Specific Cancer Types

未来方向

The future directions for this compound could involve further exploration of its potential pharmacological activities. It is hoped that this compound will be of help to researchers engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

作用机制

Mode of Action

The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

It’s worth noting that the compound’s interaction with cellular targets could potentially influence a variety of biochemical pathways, leading to downstream effects that contribute to its overall action .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of SMR000016801 are currently under investigation. These properties will play a crucial role in determining the compound’s bioavailability, which in turn will influence its efficacy and safety profile .

Result of Action

The molecular and cellular effects of SMR000016801’s action are subjects of ongoing research. Understanding these effects will provide valuable insights into the compound’s therapeutic potential and the mechanisms underlying its activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like SMR000016801. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions .

属性

IUPAC Name |

2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN6O2S/c1-10-7-13(23-26-10)19-15(25)9-27-16-6-5-14-20-21-17(24(14)22-16)11-3-2-4-12(18)8-11/h2-8H,9H2,1H3,(H,19,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUUZEVJAYPHBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2413215.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(3-methylphenoxy)ethan-1-one](/img/structure/B2413217.png)

![3-[[1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2413230.png)